![molecular formula C16H10Cl2N2OS B5652541 N-1,3-benzothiazol-2-yl-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5652541.png)
N-1,3-benzothiazol-2-yl-3-(2,4-dichlorophenyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzothiazole compounds typically involves multi-step chemical reactions. For example, N-(2-acetylbenzofuran-3-yl)acrylamide, a similar acrylamide monomer, is synthesized through reactions involving chloroacetone, 2-hydroxy-benzonitrile, acryloyl chloride, and triethylamine under controlled conditions (Barım & Akman, 2019). Although not the exact compound , this process provides insight into the potential complexity and steps involved in synthesizing N-1,3-benzothiazol-2-yl-3-(2,4-dichlorophenyl)acrylamide.
Molecular Structure Analysis
Crystal structure analysis can provide detailed information on the molecular conformation and bonding characteristics of benzothiazole derivatives. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate has been elucidated, showing specific bond lengths and angles that highlight the steric interactions within the molecule (Aydin et al., 2002).
Chemical Reactions and Properties
Benzothiazole compounds participate in various chemical reactions, leading to diverse derivatives with unique properties. For instance, benzothiazol-2-ylcarbonylhydroximoyl chloride reacts with different amines and nitriles to form novel heterocycles, demonstrating the reactive versatility of the benzothiazole core (Farag, Dawood, & Abdelhamid, 1997).
properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(12(18)9-11)6-8-15(21)20-16-19-13-3-1-2-4-14(13)22-16/h1-9H,(H,19,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAERYIOMMDNH-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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